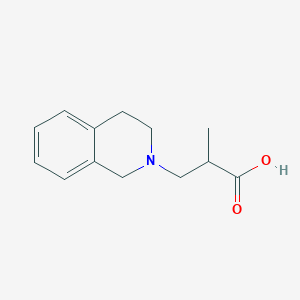
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (also known as CPPCA) is a synthetic compound that has been studied for its potential applications in pharmaceuticals, biochemistry, and medical research. CPPCA is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. CPPCA is a promising compound for further research due to its unique chemical structure and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is involved in the synthesis of complex piperidine derivatives, which are significant in the development of various chemical entities with potential biological activities. A study by Acharya and Clive (2010) demonstrated a method for the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, leading to optically pure piperidines with substituents alpha to nitrogen, which could be used as versatile intermediates for a broad range of substituted piperidine units (Acharya & Clive, 2010).
Another study highlighted the efficacy of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as coupling agents for the esterification of carboxylic acids and alcohols, showcasing a potential application in the synthesis of ester compounds from carboxylic acids, including those related to the mentioned chemical structure (Won et al., 2007).
Application in Organic Synthesis
The chemical structure is related to pyridone and pyridazinone derivatives, which have been explored for their potential in synthesizing new compounds with antimicrobial properties. Dawood, Abdel-Gawad, and Soliman (2001) described the synthesis of various pyridone derivatives, indicating the versatility of such structures in generating new chemical entities with potential biological activities (Dawood et al., 2001).
Additionally, the structure is related to the synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its utility in generating biologically active alkaloids. Passarella et al. (2005) showcased the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester derivatives for the stereoselective synthesis of these compounds, underscoring the importance of such structures in medicinal chemistry (Passarella et al., 2005).
Advanced Chemical Studies
Shen et al. (2012) explored the synthesis and computational study of pyrazole derivatives related to the chemical structure , providing insights into the molecular structure and stability of these compounds, which could be critical for the development of new pharmaceuticals (Shen et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl 3-(6-chloropyridazin-3-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVVMJBMQSWDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671646 | |
| Record name | tert-Butyl 3-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939986-59-1 | |
| Record name | tert-Butyl 3-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-[3-(difluoromethoxy)phenyl]pyridazine](/img/structure/B1451913.png)



![4-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1451920.png)
![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1451921.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)

![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)


![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)